Cas no 2098026-67-4 ((6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol)

(6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with a cyclobutyl substituent and a hydroxymethyl functional group. This structure imparts unique reactivity and potential applications in medicinal chemistry and pharmaceutical research. The cyclobutyl ring enhances steric and electronic properties, while the hydroxymethyl group offers a versatile handle for further derivatization. The ethyl substitution at the 1-position improves solubility and metabolic stability. This compound is of interest as a synthetic intermediate for the development of bioactive molecules, particularly in kinase inhibitor design and other targeted therapies. Its well-defined structure allows for precise modifications to optimize pharmacological properties.
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol structure
2098026-67-4 structure
Product name:(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
CAS No:2098026-67-4
MF:C12H17N3O
MW:219.282882452011
CID:5725205
PubChem ID:121215277

(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol
    • AKOS026725863
    • F2198-8260
    • 2098026-67-4
    • (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
    • 1H-Imidazo[1,2-b]pyrazole-7-methanol, 6-cyclobutyl-1-ethyl-
    • Inchi: 1S/C12H17N3O/c1-2-14-6-7-15-12(14)10(8-16)11(13-15)9-4-3-5-9/h6-7,9,16H,2-5,8H2,1H3
    • InChI Key: ATCDUKSWQJJSOR-UHFFFAOYSA-N
    • SMILES: OCC1=C2N(CC)C=CN2N=C1C1CCC1

Computed Properties

  • Exact Mass: 219.137162174g/mol
  • Monoisotopic Mass: 219.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • pka: 14.39±0.10(Predicted)

(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-8260-0.25g
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
2098026-67-4 95%+
0.25g
$539.0 2023-09-06
Life Chemicals
F2198-8260-1g
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
2098026-67-4 95%+
1g
$598.0 2023-09-06
TRC
C277671-100mg
(6-cyclobutyl-1-ethyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanol
2098026-67-4
100mg
$ 135.00 2022-04-01
Life Chemicals
F2198-8260-2.5g
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
2098026-67-4 95%+
2.5g
$1196.0 2023-09-06
TRC
C277671-500mg
(6-cyclobutyl-1-ethyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanol
2098026-67-4
500mg
$ 550.00 2022-04-01
Life Chemicals
F2198-8260-0.5g
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
2098026-67-4 95%+
0.5g
$568.0 2023-09-06
Life Chemicals
F2198-8260-5g
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
2098026-67-4 95%+
5g
$1794.0 2023-09-06
TRC
C277671-1g
(6-cyclobutyl-1-ethyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanol
2098026-67-4
1g
$ 865.00 2022-04-01
Life Chemicals
F2198-8260-10g
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
2098026-67-4 95%+
10g
$2512.0 2023-09-06

(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Related Literature

Additional information on (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Introduction to (6-Cyclobutyl-1-Ethyl-1H-Imidazo[1,2-b]Pyrazol-7-Yl)Methanol (CAS No. 2098026-67-4)

The compound (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, identified by the CAS registry number 2098026-67-4, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazopyrazoles, which are heterocyclic aromatic compounds known for their unique chemical properties and versatile reactivity. The structure of this molecule is characterized by a fused imidazo[1,2-b]pyrazole ring system, which is further substituted with a cyclobutyl group at position 6 and an ethyl group at position 1. The methanol group attached at position 7 introduces additional functional diversity to the molecule.

Recent advancements in synthetic chemistry have enabled the precise synthesis of such complex heterocyclic compounds. Researchers have employed various strategies, including multi-component reactions and transition metal-catalyzed coupling reactions, to construct the imidazo[1,2-b]pyrazole framework. These methods not only enhance the efficiency of synthesis but also allow for fine-tuning of substituents to optimize the compound's properties for specific applications. For instance, the cyclobutyl group in this molecule contributes to its rigidity and hydrophobicity, while the ethyl group enhances its solubility in organic solvents.

The methanol group at position 7 plays a crucial role in determining the compound's reactivity and functionality. This hydroxymethyl group can participate in various chemical transformations, such as oxidation, reduction, or condensation reactions, making it a valuable site for further functionalization. Recent studies have explored the use of this compound as a precursor for synthesizing bioactive molecules, including potential drug candidates. Its ability to form hydrogen bonds and engage in π–π interactions makes it an attractive scaffold for medicinal chemistry applications.

In terms of biological activity, (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol has shown promising results in preliminary assays targeting various enzymes and receptors. For example, researchers have investigated its inhibitory effects on kinases and its potential as an antagonist for G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug discovery programs aimed at treating conditions such as cancer, inflammation, and neurodegenerative diseases.

The synthesis of this compound involves a series of well-defined steps that highlight the importance of stereochemical control and regioselectivity in organic synthesis. Key intermediates include appropriately substituted imidazoles and pyrazoles, which are combined under specific reaction conditions to form the fused ring system. The introduction of substituents like cyclobutane and ethyl groups requires careful optimization to ensure high yields and purity of the final product.

From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure of this compound. These methods provide detailed insights into the spatial arrangement of atoms and the electronic environment within the molecule, which are critical for understanding its reactivity and behavior in different chemical environments.

In conclusion, (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS No. 2098026-67-4) represents a cutting-edge example of how advanced synthetic methodologies can yield complex molecules with diverse functional groups. Its unique structure and reactivity make it a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound stands at the forefront of chemical innovation.

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